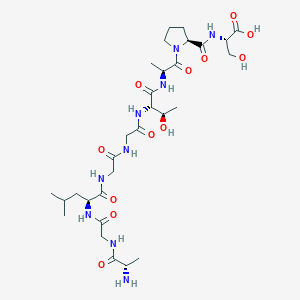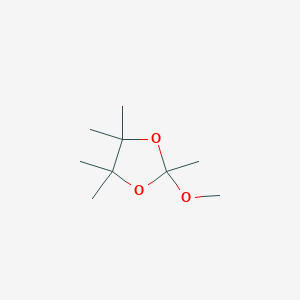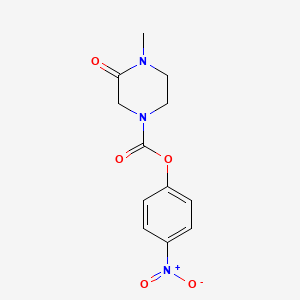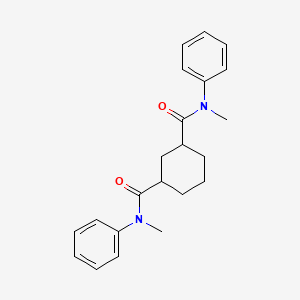
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate is a chemical compound with the molecular formula C15H14O7. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds known for their diverse biological activities .
Vorbereitungsmethoden
The synthesis of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate typically involves the reaction of polyphenols with salicylic acids in the presence of dehydrating agents such as acetic anhydride. Industrial production methods may utilize zinc chloride or phosphoryl chloride to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate, leading to the formation of quinones.
Reduction: Common reducing agents such as sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: Its potential anti-cancer and anti-inflammatory activities are being explored.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate can be compared with other xanthone derivatives such as:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Similar in structure but differs in the position of hydroxyl and methoxy groups.
1,7-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different substitution patterns.
These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
838821-90-2 |
|---|---|
Molekularformel |
C15H14O7 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
1,5-dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate |
InChI |
InChI=1S/C15H12O6.H2O/c1-19-7-5-8-13(17)12-10(21-15(8)9(16)6-7)3-4-11(20-2)14(12)18;/h3-6,16,18H,1-2H3;1H2 |
InChI-Schlüssel |
FDSFBDJOVZMNCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C=C(C=C3O)OC)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)


![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)




![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)

![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

